Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate
Description
Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.2.0]heptane core with a methyl ester group at position 1. It serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which can mimic bioactive conformations. Key properties include:
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight: 155.2 g/mol
- CAS Number: 2137649-44-4
- Purity: ≥95% (typically) .
Its rac-form (racemic mixture) is commercially available for laboratory use, priced at €667.00/50 mg, and is stored under inert conditions .
Properties
IUPAC Name |
methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEFZPCEAGICME-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Analgesic Properties
Research has indicated that derivatives of azabicyclo compounds exhibit analgesic properties similar to morphine. For instance, a study on 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals demonstrated that these compounds produced analgesic effects in animal models comparable to those of morphine, with effects reversible by naloxone, suggesting mu-opioid receptor interaction . The structural similarities between these compounds and known opioids indicate potential for further development as pain management therapies.
Orexin Receptor Modulation
Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate has been investigated for its role as an orexin receptor modulator. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds with a similar bicyclic structure have been patented for their ability to antagonize orexin receptors, which may have implications for treating sleep disorders and obesity .
Cognitive Enhancers
The compound's interaction with neurotransmitter systems suggests potential applications in cognitive enhancement. Research into related azabicyclo compounds has shown effects on cholinergic systems, which are crucial for memory and learning processes . This positions this compound as a candidate for further studies aimed at developing cognitive enhancers or treatments for neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired stereochemistry and biological activity . The development of efficient synthetic routes is crucial for producing this compound for research and therapeutic purposes.
Structural Variants
Various structural derivatives have been explored to enhance the pharmacological profile of this compound. Modifications at different positions on the bicyclic framework can lead to compounds with improved efficacy or reduced side effects, making them more suitable for clinical applications.
Case Studies
Mechanism of Action
The mechanism by which Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared below with derivatives differing in substituents, bicyclo ring systems, and functional groups.
Substituent Variations
rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Molecular Formula: C₁₅H₁₉NO₂
- Molecular Weight : 245.32 g/mol
- CAS : 2751265-32-2
- Key Difference : A benzyl group replaces the hydrogen at the 3-position nitrogen.
- However, it introduces steric hindrance, which may reduce metabolic stability .
rac-(1R,5R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic Acid
- Key Difference : A tert-butoxycarbonyl (Boc) protecting group replaces the methyl ester.
- Impact : The Boc group enhances solubility in organic solvents and protects the amine during synthesis. The carboxylic acid moiety allows for further derivatization, such as peptide coupling .
rac-tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Key Difference : A ketone (6-oxo) and tert-butyl ester replace the methyl ester.
Bicyclo Ring System Modifications
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- CAS : 2089577-29-5
- Key Difference : The bicyclo system is [3.1.0] (hexane) instead of [3.2.0] (heptane), with 6,6-dimethyl substituents.
- The dimethyl groups add steric bulk, which could affect target engagement .
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Molecular Formula: C₁₆H₂₀ClNO₂
- CAS : 130342-80-2
- Key Difference : A larger [3.2.1]octane core with a 4-chlorophenyl substituent.
- Impact: The expanded ring system accommodates bulkier substituents, enabling interactions with deeper binding pockets.
Functional Group Derivatives
rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane
- Molecular Formula : C₇H₁₂FN
- Key Difference : Fluoromethyl substitution at position 1.
- Impact : Fluorine’s electronegativity and small size improve metabolic stability and bioavailability by resisting oxidative degradation .
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate
- Molecular Formula : C₁₆H₁₆N₂O₇
- CAS : 74288-40-7
- Key Difference : A nitrobenzyl ester and hydroxyl-ethyl substituent.
- Impact : This derivative is an intermediate for imipenem, a carbapenem antibiotic. The nitrobenzyl group facilitates prodrug activation, while the hydroxyl-ethyl moiety mimics β-lactamase inhibitor motifs .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Biological Relevance |
|---|---|---|---|---|
| Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate | C₈H₁₃NO₂ | 155.2 | Methyl ester | Scaffold for drug discovery |
| rel-Methyl 3-benzyl derivative | C₁₅H₁₉NO₂ | 245.32 | 3-benzyl | Lipophilic target engagement |
| 6,6-Dimethyl [3.1.0]hexane analogue | C₉H₁₅NO₂ | 169.22 | [3.1.0] ring, dimethyl | Increased ring strain |
| p-Nitrobenzyl imipenem intermediate | C₁₆H₁₆N₂O₇ | 348.31 | Nitrobenzyl, hydroxyl-ethyl | Antibiotic prodrug |
Biological Activity
Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific applications in research.
The synthesis of this compound typically involves palladium-catalyzed cyclization reactions, which are essential for forming the bicyclic structure. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with altered biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Dopamine Receptors : Research indicates that this compound exhibits significant binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) sites. This selectivity suggests potential applications in treating disorders related to dopamine signaling, such as schizophrenia and Parkinson's disease .
- Enzyme Interaction : The unique bicyclic structure allows for specific interactions with enzymes, potentially modulating their activity and influencing metabolic pathways.
Binding Affinity Studies
A study on the binding affinities of various 3-azabicyclo[3.2.0]heptane derivatives revealed that this compound demonstrated enhanced affinity for certain receptor types, indicating its potential as a lead compound for drug development targeting neurological conditions .
Case Studies
- Dopamine Receptor Interaction : In a comparative study of several azabicyclo compounds, this compound was found to have a higher binding affinity at D(2) and D(3) receptors than other tested compounds, suggesting its potential use in pharmacological applications aimed at modulating dopaminergic activity .
- Analgesic Properties : Related compounds within the azabicyclo family have shown analgesic effects similar to morphine in animal models, indicating that this compound may also possess pain-relieving properties worth exploring further .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Binding Affinity | Notable Activity |
|---|---|---|---|
| This compound | Bicyclic | High at D(2L), D(3) | Potential antipsychotic |
| Methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate | Bicyclic | Moderate | Less selective |
| Benzyl (1R,5R)-6-pyridin-3-yl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | Bicyclic with additional functional groups | Variable | Broader applications |
Q & A
Q. What are the common synthetic routes for Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate?
The synthesis often involves bicyclic ring formation via photochemical decomposition of substituted pyrazolines or rhodium-catalyzed ring-closing reactions. For example, rhodium diacetate facilitates cyclization of diazo intermediates to form the bicyclic core, followed by esterification to introduce the methyl carboxylate group. Deprotection steps (e.g., tert-butoxycarbonyl removal) may be required for functionalization .
Q. How is the stereochemical configuration of this compound determined experimentally?
Stereochemical analysis employs 2D NMR techniques (e.g., NOESY) to assess spatial relationships between protons, coupled with X-ray crystallography for absolute configuration confirmation. Chiral HPLC or polarimetry can verify enantiopurity, particularly when synthesizing non-racemic mixtures .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the bicyclic framework. Stability studies under varying pH and temperature conditions are advised to assess degradation pathways .
Advanced Research Questions
Q. What strategies are employed for enantioselective synthesis of this bicyclic compound?
Enantioselective synthesis leverages chiral auxiliaries or asymmetric catalysis. For instance, chiral tert-butyl groups in intermediates guide stereochemistry during cyclization. Transition-metal catalysts (e.g., Rh(II)) with chiral ligands enable enantioselective ring closure, achieving high enantiomeric excess (ee >95%) .
Q. How does the bicyclic framework influence its reactivity in ring-opening reactions?
The strained bicyclo[3.2.0]heptane system enhances reactivity in nucleophilic ring-opening reactions. The azabicyclo core undergoes selective cleavage at the β-lactam-like bond under acidic or enzymatic conditions, forming intermediates for functionalized amines or carboxylates. Computational studies (DFT) predict regioselectivity based on ring strain and electronic effects .
Q. What computational methods are used to predict the compound's pharmacokinetic properties?
Molecular docking and MD simulations model interactions with biological targets (e.g., enzymes or transporters). ADMET predictions use QSAR models to assess solubility, metabolic stability, and blood-brain barrier penetration. These methods guide structural optimization for pharmacological applications .
Key Research Findings
- Synthetic Flexibility : The bicyclic core serves as a scaffold for β-lactamase inhibitors and antimicrobial agents, with modifications at the carboxylate position enhancing target specificity .
- Stability Challenges : The ester group is prone to hydrolysis under basic conditions, necessitating protective strategies during derivatization .
- Biological Relevance : Structural analogs (e.g., clavulanic acid derivatives) show activity against drug-resistant bacteria, suggesting potential for antibiotic adjuvants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
